molecular formula C22H37F3N10O10S2 B8068993 NGR peptide (Trifluoroacetate)

NGR peptide (Trifluoroacetate)

Cat. No.: B8068993
M. Wt: 722.7 g/mol
InChI Key: CAGKFGHJVVESAR-AAQZBYNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NGR peptide (Trifluoroacetate) is a peptide containing the asparagine-glycine-arginine (NGR) motifThis binding property makes NGR peptide (Trifluoroacetate) a valuable tool in tumor imaging and targeted drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions: NGR peptide (Trifluoroacetate) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate group is introduced during the cleavage of the peptide from the resin using trifluoroacetic acid (TFA). The reaction conditions typically involve the use of TFA in the presence of scavengers to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of NGR peptide (Trifluoroacetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: NGR peptide (Trifluoroacetate) primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in conjugation reactions where it is linked to imaging agents or drugs for targeted delivery.

Common Reagents and Conditions:

    Oxidation: Not commonly involved in the reactions of NGR peptide (Trifluoroacetate).

    Reduction: Not commonly involved in the reactions of NGR peptide (Trifluoroacetate).

    Substitution: The peptide can be conjugated to other molecules using cross-linking agents such as maleimide or succinimide esters under mild conditions.

Major Products Formed: The major products formed from these reactions are NGR peptide conjugates with imaging agents or therapeutic drugs, which are used for tumor targeting and imaging .

Scientific Research Applications

NGR peptide (Trifluoroacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand for the selective delivery of therapeutic and imaging agents to angiogenic vessels.

    Biology: Employed in studies involving tumor biology and angiogenesis due to its ability to target CD13.

    Medicine: Utilized in the development of targeted cancer therapies and diagnostic tools. It is particularly valuable in the imaging of tumors and the delivery of chemotherapeutic agents.

    Industry: Applied in the production of diagnostic imaging agents and targeted drug delivery systems

Mechanism of Action

The mechanism of action of NGR peptide (Trifluoroacetate) involves its binding to the CD13 receptor, which is overexpressed in tumor neovasculature. This binding facilitates the targeted delivery of conjugated imaging agents or drugs to the tumor site. The peptide’s asparagine residue can undergo deamidation, converting NGR to isoaspartate-glycine-arginine (isoDGR), which can bind to integrins involved in tumor metastasis .

Comparison with Similar Compounds

    RGD Peptide: Contains the arginine-glycine-aspartic acid motif and targets integrins.

    IsoDGR Peptide: A deamidation product of NGR peptide that binds to integrins.

    Cyclic NGR Peptides: Modified versions of NGR peptide with enhanced stability and binding properties.

Uniqueness: NGR peptide (Trifluoroacetate) is unique due to its specific binding to CD13, making it highly effective for targeting tumor vasculature. Its ability to undergo deamidation and bind to integrins adds to its versatility in targeting different receptors involved in tumor progression .

Properties

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGKFGHJVVESAR-AAQZBYNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37F3N10O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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